![molecular formula C14H17F2N3O2 B2356002 3-(2-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-2-oxoethyl)-6-methylpyrimidin-4(3H)-one CAS No. 2320226-40-0](/img/structure/B2356002.png)
3-(2-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-2-oxoethyl)-6-methylpyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-2-oxoethyl)-6-methylpyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C14H17F2N3O2 and its molecular weight is 297.306. The purity is usually 95%.
BenchChem offers high-quality 3-(2-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-2-oxoethyl)-6-methylpyrimidin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-2-oxoethyl)-6-methylpyrimidin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Peptide Synthons
- A study by Suter et al. (2000) describes the synthesis of methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate as a novel class of dipeptide synthons, demonstrating its use in peptide synthesis.
Muscarinic Receptor Agonists
- Research by Wanibuchi et al. (1994) characterizes YM796, a novel muscarinic receptor agonist, and compares it with cholinesterase inhibitors in pharmacological studies.
HIV Entry Inhibitors
- The study by Watson et al. (2005) investigates 873140, a potent noncompetitive allosteric antagonist of the CCR5 receptor with significant antiviral effects for HIV-1.
Anti-Cancer Properties
- A publication by Hamasaki et al. (2005) explores Azaspirane, an orally bioavailable compound, and its inhibitory effects on human multiple myeloma cell growth.
Synthesis and Anticancer Activity
- Flefel et al. (2017) discuss the synthesis of 1-thia-azaspiro[4.5]decane derivatives and their anticancer activities against various human carcinoma cell lines (Flefel et al., 2017).
Novel Spirocyclic Azetidines
- The synthesis of various angular azaspiro[3.3]heptanes, including gem-difluoro and gem-dimethyl variants, is reported by Guerot et al. (2011), highlighting their potential in drug discovery.
Propiedades
IUPAC Name |
3-[2-(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)-2-oxoethyl]-6-methylpyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2N3O2/c1-10-6-11(20)19(9-17-10)7-12(21)18-4-2-13(3-5-18)8-14(13,15)16/h6,9H,2-5,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVLNORAGFGSHSU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=N1)CC(=O)N2CCC3(CC2)CC3(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-2-oxoethyl)-6-methylpyrimidin-4(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

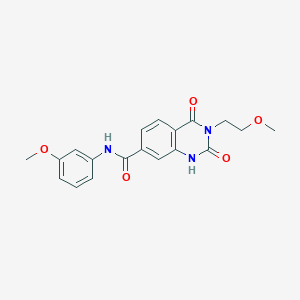
![1-[3-(4-Methylphenyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2355921.png)
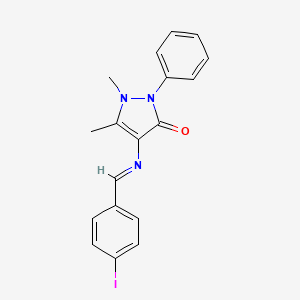
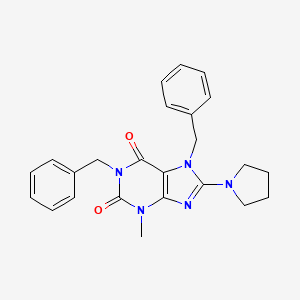
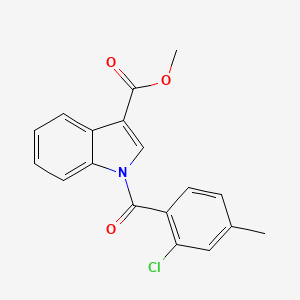
![N-(2,5-dimethoxyphenyl)-2-[11-(4-fluorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide](/img/structure/B2355930.png)
![4-ethoxy-N-[2-[3-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2355932.png)

![N-(3,4-dimethoxyphenyl)-2-((3-(3-fluorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)acetamide](/img/structure/B2355936.png)

![5-Bromo-6-(((4-chlorophenyl)thio)methyl)-3-methylimidazo[2,1-b]thiazole](/img/structure/B2355938.png)
![Tert-butyl (1R,3R,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B2355939.png)
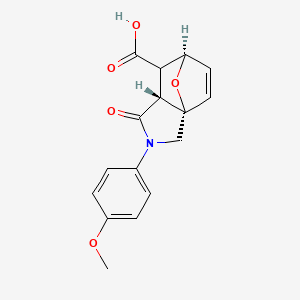
![N-[1-(4-methylphenyl)ethyl]-4-{[2-(3-methylphenyl)pyrimidin-4-yl]oxy}benzamide](/img/structure/B2355942.png)